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  • Product: (-)-Alloaromadendrene
  • CAS: 25246-27-9

Core Science & Biosynthesis

Foundational

The Biosynthesis of (-)-Alloaromadendrene in Medicinal Plants: A Technical Guide for Researchers

Abstract (-)-Alloaromadendrene, a tricyclic sesquiterpenoid, is a constituent of the essential oils of numerous medicinal plants, contributing to their aromatic properties and exhibiting a range of biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(-)-Alloaromadendrene, a tricyclic sesquiterpenoid, is a constituent of the essential oils of numerous medicinal plants, contributing to their aromatic properties and exhibiting a range of biological activities, including antioxidant and cytotoxic effects.[1] Understanding its biosynthesis is pivotal for the metabolic engineering of high-value natural products and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of (-)-alloaromadendrene in medicinal plants, designed for researchers, scientists, and drug development professionals. The guide delves into the enzymatic machinery, regulatory mechanisms, and experimental methodologies required to elucidate this complex pathway, grounded in the principles of scientific integrity and field-proven insights.

Introduction: The Significance of (-)-Alloaromadendrene

Sesquiterpenoids, a class of 15-carbon isoprenoids, represent a vast and structurally diverse group of plant secondary metabolites.[2] Among these, the aromadendrene-type sesquiterpenes, characterized by a distinctive tricyclic skeleton, are widely distributed in the plant kingdom and are known for their significant biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties.[2][3] (-)-Alloaromadendrene is a prominent member of this family, found in various medicinal plants such as Pityopsis ruthii.[4] Its antioxidant properties have been demonstrated to protect against oxidative stress, highlighting its potential for therapeutic applications.[1]

The biosynthesis of such complex molecules is a testament to the intricate enzymatic machinery evolved by plants. Elucidating this pathway not only enhances our fundamental understanding of plant biochemistry but also opens avenues for the biotechnological production of (-)-alloaromadendrene and related compounds through metabolic engineering.[2] This guide will navigate the core biosynthetic pathway, from its central precursor to the final cyclized product, and provide the technical framework for its investigation.

The Core Biosynthetic Pathway: From Mevalonate to a Tricyclic Scaffold

The journey to (-)-alloaromadendrene begins with the universal precursor for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In the cytoplasm of plant cells, these five-carbon building blocks are synthesized via the mevalonate (MVA) pathway.[2]

The Mevalonate (MVA) Pathway: Assembling the Precursor

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by a series of enzymatic reactions, culminating in the formation of IPP and DMAPP.

Formation of Farnesyl Diphosphate (FPP): The Gateway to Sesquiterpenes

The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS), yields the 15-carbon intermediate, farnesyl diphosphate (FPP).[2] FPP stands at a critical branch point in isoprenoid metabolism, serving as the direct precursor for the synthesis of all sesquiterpenoids.[2][5]

The Key Cyclization Step: The Role of Terpene Synthases (TPS)

The remarkable structural diversity of sesquiterpenoids arises from the activity of a large family of enzymes known as terpene synthases (TPSs).[6] These enzymes catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons.[5][6] The biosynthesis of (-)-alloaromadendrene is orchestrated by a specific class of sesquiterpene synthases, namely aromadendrene-type synthases.[2][3]

While a dedicated (-)-alloaromadendrene synthase has yet to be isolated and characterized in detail from a medicinal plant, studies on related enzymes provide significant insights. For instance, a sesquiterpene synthase from the rare flowering plant Pityopsis ruthii, designated as PrTPS7, has been shown to produce allo-aromadendrene as one of its products upon heterologous expression and in vitro assay with FPP.[4] This highlights the multi-product nature of many terpene synthases.

The proposed catalytic mechanism for the formation of the aromadendrene skeleton involves a series of complex carbocation rearrangements following the initial ionization of FPP. The farnesyl cation undergoes an initial 1,10-cyclization to form a germacrene A-like intermediate, which then proceeds through further cyclizations and rearrangements to yield the characteristic 5-7-3 tricyclic core of aromadendrene. The final deprotonation step dictates the formation of either aromadendrene or its isomers, including alloaromadendrene.

Alloaromadendrene Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid IPP_DMAPP IPP / DMAPP Mevalonic Acid->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Alloaromadendrene Synthase (TPS) GermacreneA_Intermediate Germacrene A Intermediate Farnesyl_Cation->GermacreneA_Intermediate 1,10-Cyclization Aromadendrene_Cation Aromadendrene Cation GermacreneA_Intermediate->Aromadendrene_Cation Cyclization & Rearrangement Alloaromadendrene (-)-Alloaromadendrene Aromadendrene_Cation->Alloaromadendrene Deprotonation

Caption: Biosynthesis pathway of (-)-alloaromadendrene from acetyl-CoA.

Experimental Workflows for Elucidating the Pathway

Investigating the biosynthesis of (-)-alloaromadendrene requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification and Cloning of Candidate Terpene Synthase Genes

The first step is to identify candidate TPS genes from a medicinal plant known to produce (-)-alloaromadendrene.

Protocol: Homology-Based Cloning of a Putative Alloaromadendrene Synthase Gene

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues (e.g., leaves, flowers) where (-)-alloaromadendrene is most abundant. Synthesize first-strand cDNA using a reverse transcriptase.[7][8]

  • Degenerate PCR: Design degenerate primers based on conserved motifs found in known sesquiterpene synthases, such as the DDxxD and NSE/DTE motifs.[5] Perform PCR on the synthesized cDNA to amplify a fragment of the putative TPS gene.

  • RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence of the candidate gene.[7][8]

  • Sequence Analysis: Analyze the full-length cDNA sequence to identify the open reading frame (ORF) and deduce the amino acid sequence. Perform bioinformatics analysis to confirm the presence of characteristic TPS domains and motifs.

Heterologous Expression and Purification of the Recombinant Enzyme

To functionally characterize the candidate TPS, the gene is heterologously expressed in a suitable host system, typically Escherichia coli or Saccharomyces cerevisiae.[9]

Protocol: Heterologous Expression and Purification of a His-tagged TPS

  • Vector Construction: Clone the full-length ORF of the candidate TPS gene into an expression vector (e.g., pET vector for E. coli) containing an affinity tag, such as a polyhistidine (His)-tag, for purification.[9]

  • Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

  • Cell Lysis and Purification: Harvest the bacterial cells, lyse them, and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC).[9]

  • Protein Verification: Confirm the purity and size of the purified protein using SDS-PAGE.

Experimental Workflow cluster_GeneCloning Gene Identification and Cloning cluster_ProteinExpression Protein Expression and Purification cluster_FunctionalAnalysis Functional Characterization RNA_Extraction RNA Extraction from Plant cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR cDNA_Synthesis->Degenerate_PCR RACE_PCR RACE-PCR Degenerate_PCR->RACE_PCR Sequencing Sequencing & Analysis RACE_PCR->Sequencing Vector_Construction Expression Vector Construction Sequencing->Vector_Construction Transformation Transformation into E. coli Vector_Construction->Transformation Induction Protein Expression Induction Transformation->Induction Purification IMAC Purification Induction->Purification SDS_PAGE SDS-PAGE Verification Purification->SDS_PAGE Enzyme_Assay Enzyme Assay with FPP SDS_PAGE->Enzyme_Assay GC_MS Product Identification (GC-MS) Enzyme_Assay->GC_MS Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Experimental workflow for the identification and characterization of an alloaromadendrene synthase.

Functional Characterization: Enzyme Assays and Product Identification

The catalytic activity of the purified recombinant TPS is then assessed in vitro.

Protocol: In Vitro Enzyme Assay and Product Analysis

  • Enzyme Reaction: Incubate the purified TPS enzyme with its substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).[5]

  • Product Extraction: After the reaction, extract the sesquiterpene products using an organic solvent (e.g., hexane or pentane).[5]

  • GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).[5] Identify (-)-alloaromadendrene and other potential products by comparing their mass spectra and retention times with authentic standards.

Quantitative Data and Enzyme Kinetics

While specific kinetic data for a dedicated (-)-alloaromadendrene synthase is not yet available, the following table provides a summary of kinetic parameters for other characterized sesquiterpene synthases, offering a baseline for expected values.

EnzymeSource OrganismSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Major Product(s)Reference
PrTPS7Pityopsis ruthiiFPPN/AN/Aδ-elemene, (+)-cycloisosativene, β-ylangene, γ-elemene, δ-cadinene, allo-aromadendrene[4]
SmMTPSL15Selaginella moellendorffiiFPPN/AN/AAromadendrene, β-farnesene, nerolidol, germacrene, farnesol, patchouli alcohol[10]
LaBERSLavandula angustifoliaFPP1.2 ± 0.20.012trans-α-bergamotene[11]
TEASNicotiana tabacumFPP1.5 ± 0.30.055-epi-aristolochene

N/A: Not available in the cited literature.

Regulation of Biosynthesis

The biosynthesis of (-)-alloaromadendrene, like other plant secondary metabolites, is tightly regulated at multiple levels.

  • Transcriptional Regulation: The expression of TPS genes is often developmentally regulated and can be induced by various biotic and abiotic stresses, such as herbivory or pathogen attack. Transcription factors from families such as MYB, WRKY, and bHLH are known to play crucial roles in regulating terpenoid biosynthesis.[12]

  • Subcellular Compartmentation: The synthesis of FPP via the MVA pathway occurs in the cytosol, which is also the site of sesquiterpene synthesis. This compartmentalization ensures a dedicated pool of precursors for sesquiterpenoid production.[7]

Conclusion and Future Perspectives

This guide has outlined the current understanding of the (-)-alloaromadendrene biosynthesis pathway in medicinal plants and provided a technical framework for its investigation. While the general pathway is well-established, the specific alloaromadendrene synthase remains to be fully characterized. Future research should focus on the isolation and detailed biochemical characterization of this key enzyme from prominent medicinal plant sources. Such studies will not only fill a critical knowledge gap but also provide the necessary tools for the metabolic engineering of high-value aromadendrene-type sesquiterpenoids for pharmaceutical and other applications. The elucidation of the regulatory networks governing this pathway will further empower efforts to enhance the production of these valuable natural products in both native and heterologous systems.

References

  • The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. PubMed. [Link]

  • Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase. ResearchGate. [Link]

  • Biochemical Characterization and Function of Eight Microbial Type Terpene Synthases from Lycophyte Selaginella moellendorffii. MDPI. [Link]

  • The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. PMC. [Link]

  • Computer-Informed Engineering: A New Class I Sesquiterpene Synthase JeSTS4 for the Synthesis of an Unusual C10-(S)-Bicyclogermacrene. ACS Publications. [Link]

  • Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids. [Link]

  • Mechanistic characterization of three sesquiterpene synthases from the termite-associated fungus Termitomyces. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cloning and functional characterization of a terpene synthase gene AlTPS1 from Atractylodes lancea. Biologia plantarum. [Link]

  • Cloning and functional characterization of a terpene synthase gene AlTPS1 from Atractylodes lancea. Semantic Scholar. [Link]

  • Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora. [Link]

  • Mechanistic Characterization of Three Sesquiterpene Synthases from the Termite-Associated Fungus Termitomyces. ResearchGate. [Link]

  • Insight into Biochemical Characterization of Plant Sesquiterpene Synthases. ResearchGate. [Link]

  • Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith. [Link]

  • Chemical profile and analysis of biosynthetic pathways and genes of volatile terpenes in Pityopsis ruthii, a rare and endangered flowering plant. PLOS One. [Link]

  • Cloning, functional characterization and genomic organization of 1,8-cineole synthases from Lavandula. UBC Library Open Collections. [Link]

  • Heterologous expression of dammarenediol synthase gene in an engineered Saccharomyces cerevisiae. PubMed. [Link]

  • Cloning and functional characterization of the terpene synthase genes CiaTPS1 and CiaTPS2 from Chrysanthemum indicum var. aromaticum Q. H. Liu et S. F. Zhang. 植物科学学报. [Link]

  • Cloning and functional characterization of three terpene synthases from lavender (Lavandula angustifolia). PubMed. [Link]

  • Alloaromadendrene. PubChem. [Link]

  • The Tomato terpene synthase gene family. UvA-DARE (Digital Academic Repository). [Link]

  • alloaromadendrene (1aR- (1aalpha,4abeta, 7alpha,7abeta,7balpha))-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop(e)azulene. The Good Scents Company. [Link]

  • Information on EC 4.2.3.227 - (-)-alpha-cedrene synthase. BRENDA Enzyme Database. [Link]

  • The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. MDPI. [Link]

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Exploratory

Natural Botanical Sources and Isolation of (-)-Alloaromadendrene: A Technical Guide

Executive Summary As drug development increasingly pivots toward natural product scaffolds, sesquiterpenes have garnered significant attention for their structural complexity and broad-spectrum bioactivity. (-)-Alloaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly pivots toward natural product scaffolds, sesquiterpenes have garnered significant attention for their structural complexity and broad-spectrum bioactivity. (-)-Alloaromadendrene , a tricyclic sesquiterpene hydrocarbon (C15H24), is a potent antioxidant and antimicrobial agent naturally synthesized in the secondary metabolism of several medicinal plants[1]. Recent pharmacological assays have demonstrated its remarkable ability to protect Caenorhabditis elegans against juglone-induced oxidative stress and significantly prolong lifespan via the DAF-16/FOXO signaling pathway[2],[3].

This whitepaper provides a comprehensive, field-proven framework for researchers and scientists. It details the botanical distribution of (-)-alloaromadendrene, outlines self-validating protocols for its extraction and chromatographic isolation, and elucidates the molecular mechanisms driving its therapeutic efficacy.

Botanical Sources and Yield Optimization

(-)-Alloaromadendrene is rarely the primary constituent of an essential oil; rather, it exists as a high-value minor component alongside other sesquiterpenes like β-caryophyllene and α-copaene[4]. Identifying the correct botanical matrix is the critical first step in isolation.

Extensive GC-MS profiling of various plant species has identified several robust sources for this compound. Centella asiatica leaves yield an essential oil containing approximately 7.6% alloaromadendrene[4], while the aerial parts of Dianella ensifolia provide a comparable 7.3% yield[5]. Notably, the mixed-type leaves of the indigenous Taiwanese tree Cinnamomum osmophloeum contain 5.0% alloaromadendrene, which has been specifically isolated and validated for its anti-aging properties[2],[3].

Table 1: Quantitative Distribution of (-)-Alloaromadendrene in Key Botanical Sources
Botanical SourcePlant PartExtraction Method(-)-Alloaromadendrene Yield (% of EO)Key Co-occurring Sesquiterpenes
Centella asiaticaLeavesHydrodistillation7.6%α-copaene (22.0%), β-caryophyllene (7.1%)[4]
Dianella ensifoliaAerial partsHydrodistillation7.3%geranylacetone (6.2%), longifolene (4.2%)[5]
Cinnamomum osmophloeum (mixed-type)LeavesHydrodistillation5.0%caryophyllene oxide, phytol[2]
Trichilia monadelphaRoot barkHydrodistillation8.82% (as oxide) / 11.12% (aromadendrene)(E)-longipinene (18.0%), β-caryophyllene (5.92%)[6]

Validated Extraction and Isolation Protocol

To preserve the structural integrity of (-)-alloaromadendrene and prevent heat-induced epimerization or oxidation, a meticulously controlled hydrodistillation followed by silica gel column chromatography is required.

ExtractionWorkflow A Raw Botanical Biomass (e.g., C. osmophloeum leaves) B Hydrodistillation (Clevenger Apparatus, 4-6h) A->B Pulverization & Water Addition C Crude Essential Oil (Sesquiterpene-rich) B->C Condensation & Phase Separation D GC-MS / GC-FID Profiling (Quantification & LRI Mapping) C->D Quality Control E Silica Gel Column Chromatography (Hexane/EtOAc Gradient) C->E Fractionation D->E Validates Composition F Purified (-)-Alloaromadendrene (>95% Purity) E->F Elution & Solvent Removal

Figure 1: End-to-end workflow for the extraction and chromatographic isolation of (-)-alloaromadendrene.

Protocol 1: Extraction and Chromatographic Isolation

Objective: To isolate high-purity (>95%) (-)-alloaromadendrene from raw botanical biomass.

Step 1: Biomass Preparation & Matrix Disruption

  • Action: Air-dry the aerial parts (e.g., Dianella ensifolia or C. osmophloeum) at room temperature (22–25°C) in the dark. Pulverize to a uniform 40-mesh particle size.

  • Causality: Drying in the dark prevents UV-induced photo-oxidation of the sesquiterpene double bonds. A 40-mesh size maximizes the surface-area-to-volume ratio for steam penetration while preventing channeling during distillation.

Step 2: Temperature-Controlled Hydrodistillation

  • Action: Suspend 500 g of pulverized biomass in 5 L of distilled water. Maintain reflux in a Clevenger apparatus for 4 to 6 hours.

  • Causality: Hydrodistillation exploits the immiscibility of essential oils and water, allowing co-distillation at temperatures below the boiling point of the sesquiterpenes (~260°C), thereby preventing thermal degradation.

  • Self-Validation: Monitor the graduated collection arm. The extraction is deemed complete when the oil volume remains static for 30 consecutive minutes.

Step 3: GC-MS/GC-FID Profiling

  • Action: Dilute the crude essential oil to 1% (v/v) in n-hexane. Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column (30m × 0.25mm, 0.25µm film). Use a slow temperature ramp: 60°C (hold 3 min), ramp at 3°C/min to 240°C.

  • Causality: The slow 3°C/min ramp rate is critical for resolving complex, closely related sesquiterpene isomers (e.g., aromadendrene vs. alloaromadendrene).

  • Self-Validation: Co-inject a homologous series of n-alkanes (C8-C20) to calculate the Linear Retention Index (LRI). Compare the LRI against the NIST database to definitively confirm peak identity prior to preparative isolation.

Step 4: Silica Gel Column Fractionation

  • Action: Load the dried essential oil onto a silica gel column (200-300 mesh). Elute with a step gradient of n-hexane and ethyl acetate (100:0 to 90:10, v/v).

  • Causality: As a non-polar sesquiterpene hydrocarbon, (-)-alloaromadendrene will elute in the early, highly non-polar hexane fractions, effectively separating it from oxygenated sesquiterpenes like alloaromadendrene oxide[6].

  • Self-Validation: Perform Thin Layer Chromatography (TLC) on eluted fractions using a vanillin-sulfuric acid spray reagent. Pool only the fractions showing a single spot corresponding to the Rf value of the standard.

Pharmacological Mechanisms: The DAF-16/FOXO Pathway

Beyond its structural utility, (-)-alloaromadendrene exhibits profound biological activity. In highly malignant +SA mammary epithelial cells, it has been shown to significantly inhibit cell growth and proliferation at doses of 20 µM[5]. However, its most documented therapeutic mechanism is its in vivo antioxidant capacity.

Research utilizing the Caenorhabditis elegans model has proven that (-)-alloaromadendrene protects against severe oxidative stress induced by juglone (a reactive walnut quinone) and significantly prolongs the nematode's lifespan[1],[2]. Mechanistic studies confirm that this longevity effect is not merely a result of direct ROS scavenging, but is heavily dependent on the activation of DAF-16 , the nematode ortholog of the mammalian FOXO transcription factor[3].

DAF16Pathway A (-)-Alloaromadendrene (Exogenous Administration) B Intracellular ROS Scavenging & Kinase Modulation A->B Cellular Uptake C DAF-16 (FOXO) Transcription Factor (Dephosphorylation & Activation) B->C Signal Transduction D Nuclear Translocation C->D Activation E Upregulation of Antioxidant Genes (e.g., sod-3, gst-4) D->E Promoter Binding F Enhanced Oxidative Stress Resistance & Lifespan Extension E->F Phenotypic Outcome

Figure 2: The DAF-16/FOXO signaling pathway mediating the anti-aging and antioxidant effects of (-)-alloaromadendrene.

In Vivo Assay Protocol: Validating Antioxidant Efficacy

To validate the biological activity of the isolated (-)-alloaromadendrene, the following C. elegans lifespan and oxidative stress assay is recommended.

Protocol 2: C. elegans Juglone-Induced Stress Assay

Objective: To quantify the in vivo protective effects of (-)-alloaromadendrene against acute oxidative stress.

Step 1: Nematode Synchronization

  • Action: Treat gravid adult wild-type (N2) C. elegans with an alkaline hypochlorite solution (bleach/NaOH) to isolate eggs. Hatch the eggs in an M9 buffer overnight.

  • Causality: This ensures all experimental subjects arrest at the L1 larval stage, eliminating age-related baseline variance and synchronizing the population.

Step 2: Compound Administration

  • Action: Transfer L4 stage nematodes to Nematode Growth Medium (NGM) plates seeded with E. coli OP50 containing 5 to 20 µM of the purified (-)-alloaromadendrene[5].

  • Causality: Dosing exactly at the L4 stage avoids interfering with early developmental pathways, isolating the compound's effects strictly to adult stress response and lifespan[3].

Step 3: Acute Oxidative Stress Induction

  • Action: After 48 hours of compound exposure, transfer a subset of the treated nematodes to NGM plates containing 250 µM juglone.

  • Causality: Juglone generates a lethal burst of intracellular superoxide radicals. Monitoring survival rates under this acute stress directly measures the physiological antioxidant reinforcement provided by the sesquiterpene[2].

  • Self-Validation: Always include a vehicle control group (e.g., 0.1% DMSO). The assay is only considered valid if the control group exhibits the expected mortality curve (typically >95% mortality within 24 hours under 250 µM juglone).

Conclusion

(-)-Alloaromadendrene represents a highly promising natural product scaffold with validated antioxidant, antimicrobial, and lifespan-extending properties. By utilizing optimized botanical sources such as Dianella ensifolia or Cinnamomum osmophloeum, and adhering to rigorous, self-validating extraction and chromatographic protocols, researchers can reliably isolate this sesquiterpene for advanced pharmacological development. Its ability to modulate the DAF-16/FOXO pathway positions it as a prime candidate for future therapeutics targeting age-related and oxidative stress-induced pathologies.

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Foundational

(-)-alloaromadendrene molecular weight and boiling point

An In-depth Technical Guide to the Physicochemical Properties of (-)-Alloaromadendrene Introduction (-)-Alloaromadendrene is a naturally occurring sesquiterpene hydrocarbon, a class of C15 isoprenoids known for their div...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (-)-Alloaromadendrene

Introduction

(-)-Alloaromadendrene is a naturally occurring sesquiterpene hydrocarbon, a class of C15 isoprenoids known for their diverse biological activities and significant roles in the chemical ecology of plants. As a tricyclic compound, its rigid, complex structure imparts specific physicochemical properties that are of considerable interest to researchers in natural product chemistry, perfumery, and drug discovery. This guide provides a detailed examination of the molecular weight and boiling point of (-)-alloaromadendrene, offering insights into the experimental basis of these values and their implications for practical applications.

Molecular Identity and Structure

The precise identification and structural elucidation of a molecule are foundational to understanding its behavior. (-)-Alloaromadendrene is characterized by a unique fused ring system containing a cyclopropane ring, which is crucial to its stereochemistry and reactivity.

Chemical Identifiers

A consistent set of identifiers is essential for accurate database searching and regulatory compliance. The key identifiers for (-)-alloaromadendrene are summarized below.

IdentifierValueSource(s)
CAS Number 25246-27-9[1][2]
Molecular Formula C₁₅H₂₄[1][3][4][5]
IUPAC Name (1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene[6]
InChI Key ITYNGVSTWVVPIC-DHGKCCLASA-N
SMILES C[C@@H]1CC[C@H]2[C@@H]1[C@H]3CCC2=C
Molecular Structure Visualization

The two-dimensional structure of (-)-alloaromadendrene illustrates the connectivity of its atoms and the arrangement of its characteristic ring system.

Caption: 2D Chemical Structure of (-)-Alloaromadendrene.

Core Physicochemical Properties

The molecular weight and boiling point are critical parameters that dictate the substance's behavior during isolation, purification, and formulation. These properties are a direct consequence of its molecular formula and complex tricyclic structure.

PropertyValueUnitSource(s)
Molecular Weight 204.35 g/mol [1][2][5][6]
Monoisotopic Mass 204.1878Da[3][5]
Boiling Point 257 - 267°C (at 760 mmHg)[1][4]
Density 0.923g/mL (at 20 °C)[1]
Flash Point 120.00°C (closed cup)[4]
Refractive Index 1.501(at 20 °C)[4]
In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its atomic composition. For (-)-alloaromadendrene (C₁₅H₂₄), the molecular weight is calculated based on the standard atomic weights of carbon and hydrogen. The widely cited value is 204.35 g/mol .[1][2][5][6] This value is the weighted average of the masses of its constituent isotopes in their natural abundance.

In high-resolution mass spectrometry, the monoisotopic mass—the mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C and ¹H)—is more relevant. For C₁₅H₂₄, this value is approximately 204.1878 Da.[3][5] This distinction is critical for researchers performing mass spectrometric analysis for structural confirmation or quantification.

In-Depth Analysis of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a large, non-polar molecule like (-)-alloaromadendrene, the boiling point is relatively high due to significant van der Waals forces between molecules.

Multiple sources report experimentally determined boiling points, with a consensus range between 257 °C and 267 °C at standard atmospheric pressure (760 mmHg).[1][4] For instance, a boiling point of 257-258 °C is reported by The Good Scents Company[4], while other chemical suppliers cite a range of 265-267 °C.[1] This variation can be attributed to differences in experimental conditions and the purity of the sample analyzed. Estimated boiling points, such as 275 °C, are also reported and are typically derived from computational Quantitative Structure-Property Relationship (QSPR) models.[2] While useful for initial screening, experimentally determined values should always be prioritized for laboratory work.

The high boiling point of (-)-alloaromadendrene is a key factor in its use in the fragrance industry, where low volatility allows it to function as a long-lasting base note.[1]

Experimental Protocol: Standard Boiling Point Determination

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. The determination of a normal boiling point for a pure liquid like (-)-alloaromadendrene is typically performed via distillation.

Objective

To experimentally determine the boiling point of a purified sample of (-)-alloaromadendrene at atmospheric pressure.

Methodology
  • Apparatus Setup : Assemble a standard distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation : Place a small volume (e.g., 5-10 mL) of high-purity (>98% by GC) (-)-alloaromadendrene into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the boiling liquid itself.

  • Heating : Gently and uniformly heat the flask using a heating mantle.

  • Observation : Record the temperature when the liquid begins to boil and a stable reflux ring of condensate is established on the thermometer bulb. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, observed as the temperature at which the first drop of distillate is collected in the receiving flask.

  • Pressure Correction : Record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron relation) must be applied to normalize the observed boiling point to standard pressure.

  • Validation : The system is self-validating if the temperature remains constant throughout the distillation of the bulk of the sample, which indicates a pure substance.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add (-)-Alloaromadendrene (>98% Purity) & Boiling Chips A->B C Position Thermometer Correctly B->C D Apply Gentle, Uniform Heat C->D E Observe for Stable Reflux & First Distillate Drop D->E G Record Barometric Pressure (P_obs) D->G F Record Constant Temperature (T_obs) E->F H Apply Pressure Correction if P_obs ≠ 760 mmHg F->H G->H I Report Normal Boiling Point (T_b) H->I

Caption: Workflow for Experimental Boiling Point Determination.

Conclusion

The molecular weight (204.35 g/mol ) and normal boiling point (257-267 °C) of (-)-alloaromadendrene are defining physicochemical properties derived from its C₁₅H₂₄ molecular formula and complex tricyclic structure. These parameters are fundamental for its identification, purification, and application, particularly in fields requiring compounds with low volatility and specific molecular interactions. For researchers and drug development professionals, a precise understanding of these properties, grounded in reliable experimental data, is indispensable for designing and interpreting experiments, from analytical characterization to formulation development.

References

  • TGSC Information System. (n.d.). (-)-Alloaromadendrene. Retrieved from [Link]

  • Phytochem. (n.d.). Alloaromadendrene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alloaromadendrene. Retrieved from [Link]

  • PubChem. (n.d.). Allo-Aromadendrene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). allo-9-aromadendrene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Alloaromadendrene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Landscape and Toxicological Profile of (-)-Alloaromadendrene: A Technical Guide for Drug Development

Introduction & Structural Causality In the realm of phytochemical drug discovery, molecules must be analyzed not merely as static chemical formulas, but as dynamic structural keys that interact with complex biological lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the realm of phytochemical drug discovery, molecules must be analyzed not merely as static chemical formulas, but as dynamic structural keys that interact with complex biological locks. (-)-Alloaromadendrene (C₁₅H₂₄) is a tricyclic-aromadendrene-type sesquiterpene characterized by a highly rigid hydroazulene skeleton fused to a cyclopropane ring 1. This specific stereochemistry and extreme lipophilicity dictate its biological behavior: it readily partitions into cellular membranes, altering lipid raft dynamics and intercepting reactive oxygen species (ROS) before they can propagate destructive lipid peroxidation cascades. Originally identified as a bioactive fraction in the essential oils of Cinnamomum osmophloeum and Eucalyptus species, its unique architecture makes it a potent candidate for anti-aging, antimicrobial, and anti-inflammatory therapeutic applications 2.

Pharmacodynamics and Mechanistic Pathways

Antioxidant Efficacy and DAF-16/FOXO Activation

In preclinical drug development, we rely on the Caenorhabditis elegans model to bridge the gap between in vitro ROS scavenging assays and in vivo longevity outcomes. (-)-Alloaromadendrene has been proven to significantly extend the lifespan of C. elegans by conferring profound resistance against juglone-induced oxidative stress 2.

The causality behind selecting juglone (a naphthoquinone) for these assays is critical: juglone generates a severe, acute superoxide burst, serving as a stringent physiological stress test. Mechanistically, alloaromadendrene does not merely act as a sacrificial electron donor. It actively modulates the DAF-16 signaling pathway—the nematode ortholog of mammalian FOXO transcription factors. By promoting the nuclear translocation of DAF-16, alloaromadendrene triggers the transcription of downstream stress-resistance genes (such as sod-3), creating a sustained, cell-autonomous defense mechanism rather than a transient chemical neutralization 2.

DAF16_Pathway A (-)-Alloaromadendrene B ROS Scavenging A->B Direct Scavenging C DAF-16/FOXO Activation A->C Pathway Induction F Lifespan Extension & Oxidative Protection B->F Reduces Cellular Damage D Nuclear Translocation C->D Phosphorylation Shift E Stress Resistance Genes (sod-3, hsp-16.2) D->E Transcriptional Activation E->F Phenotypic Expression

Fig 1. DAF-16 signaling and ROS scavenging pathways mediated by (-)-alloaromadendrene.

Antimicrobial and Cytotoxic Modalities

The innate lipophilicity of tricyclic sesquiterpenes allows them to disrupt the ergosterol-rich membranes of fungi and the phospholipid bilayers of bacteria. Recent phytochemical profiling highlights its potent antifungal activity against emerging soil phytopathogens like Neocosmospora species, positioning it as a biorational agent for agricultural and pharmaceutical formulations [[3]](). Furthermore, essential oils enriched with aromadendrene-type sesquiterpenoids exhibit targeted cytotoxicity against human malignant melanoma (A375) and colon carcinoma (HCT116) cell lines, demonstrating IC₅₀ values that warrant further oncological investigation 1.

Toxicological Profile and Safety Assessment

A rigorous drug development pipeline demands a transparent assessment of toxicity to ensure occupational and environmental safety.

  • Occupational Safety and Mammalian Toxicity: Under standard laboratory conditions, (-)-alloaromadendrene is not classified as acutely hazardous via dermal or inhalation routes, lacking severe acute toxicity warnings 4. However, due to its low viscosity and high lipophilicity, it is strictly classified as a Category 1 Aspiration Hazard (H304: May be fatal if swallowed and enters airways) 5. Inadvertent ingestion followed by aspiration into the lower respiratory tract can induce severe chemical pneumonitis.

  • Ecotoxicity: Like many concentrated sesquiterpenes, it poses long-lasting harmful effects to aquatic environments 4. Laboratory waste must be segregated and incinerated, never discharged into standard aqueous waste streams.

Quantitative Data Summary

Parameter / TargetExperimental ModelQuantitative Metric / ClassificationBiological Outcome
Antioxidant Efficacy C. elegans (Juglone Stress)5.0% Concentration (in EO)Prolonged lifespan, DAF-16 dependent
Cytotoxicity Human Cancer Cells (A375, HCT116)IC₅₀: 1.57 - 5.32 µg/mLDisruption of cellular proliferation
Antifungal Activity Neocosmospora spp.EC₉₀: 728.6 - 984.4 µg/mLInhibition of mycelial growth
Mammalian Toxicity Human / OccupationalCategory 1 Aspiration HazardMay be fatal if swallowed and enters airways
Ecotoxicity Aquatic Environments100% Unknown Hazard MixtureLong-lasting harmful effects

Self-Validating Experimental Protocol: In Vivo Antioxidant Assay

To ensure reproducibility and scientific integrity, the following protocol details the C. elegans lifespan and oxidative stress assay. This workflow is designed as a self-validating system: it includes built-in controls to isolate the causal effect of the compound from environmental noise.

Protocol: Evaluation of Juglone-Induced Oxidative Stress Resistance

  • Age Synchronization (Establishing the Baseline): Treat gravid adult C. elegans (N2 wild-type) with an alkaline hypochlorite solution (bleach and NaOH).

    • Causality: This dissolves the adults but spares the resilient eggs, ensuring the entire experimental population hatches simultaneously and enters the L4 larval stage uniformly. This eliminates age-related physiological variance.

  • Compound Administration: Transfer L4 stage nematodes to Nematode Growth Medium (NGM) plates containing (-)-alloaromadendrene dissolved in 0.1% DMSO 2.

    • Validation Step: Run a parallel control group exposed strictly to 0.1% DMSO to confirm the solvent vehicle exerts no baseline toxicity or lifespan alteration.

  • Progeny Suppression: Add 5-fluoro-2'-deoxyuridine (FUdR) to the NGM plates.

    • Causality: FUdR inhibits DNA synthesis, preventing the eggs of the synchronized worms from hatching. This ensures that only the original generation is scored, preventing overlapping generations from confounding the lifespan count.

  • Acute Stress Induction: After 48 hours of compound pre-treatment, transfer the nematodes to NGM plates containing 20 µM juglone.

  • Viability Scoring: Score survival every 2 hours. A nematode is considered dead if it fails to respond to a gentle touch with a platinum wire pick.

  • Statistical Analysis: Construct Kaplan-Meier survival curves and determine statistical significance using the log-rank test.

Workflow W1 1. Age-Synchronization (Alkaline Hypochlorite Treatment) W2 2. Compound Exposure (0.1% DMSO + Alloaromadendrene) W1->W2 W3 3. Oxidative Stress Induction (Juglone Exposure) W2->W3 W4 4. Viability Scoring (Touch-Provoked Response) W3->W4 W5 5. Statistical Validation (Kaplan-Meier & Log-Rank Test) W4->W5

Fig 2. Self-validating in vivo workflow for evaluating oxidative stress resistance in C. elegans.

References

  • Essential Oil Alloaromadendrene from Mixed-Type Cinnamomum osmophloeum Leaves Prolongs the Lifespan in Caenorhabditis elegans . Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis . PMC. 1

  • Bioactive Sesquiterpenoids from Santolina chamaecyparissus L. Flowers: Chemical Profiling and Antifungal Activity Against Neocosmospora Species . Centro de Investigación y Tecnología Agroalimentaria de Aragón.3

  • SAFETY DATA SHEET - Santa Cruz Biotechnology . scbt.com. 4

  • Aromadendrene SDS, 489-39-4 Safety Data Sheets . ECHEMI. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Isolation of (-)-Alloaromadendrene from Essential Oils

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Pharmacological Relevance (-)-Alloaromadendrene is a tricyclic sesquiterpene hydrocarbon naturally occurring in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Pharmacological Relevance

(-)-Alloaromadendrene is a tricyclic sesquiterpene hydrocarbon naturally occurring in the essential oils of various plant species, including Eucalyptus globulus, Melaleuca quinquenervia (Niaouli), and Cinnamomum osmophloeum[1][2][3]. In the context of drug development, (-)-alloaromadendrene has garnered significant attention for its potent antioxidant properties and its unique ability to prolong the lifespan of Caenorhabditis elegans via the DAF-16 (FOXO) transcription factor signaling pathway[3]. Furthermore, it exhibits notable antimicrobial and anti-proliferative activities[4][5].

Due to its structural similarity to other aromadendrane-type sesquiterpenes (e.g., ledol, viridiflorol, and spathulenol), isolating (-)-alloaromadendrene with high chemical purity requires a highly selective, multi-dimensional chromatographic approach[2][6].

Mechanistic Rationale for Experimental Design

To achieve high-purity isolation, the experimental workflow must minimize the degradation of thermolabile compounds while maximizing chromatographic resolution.

  • Extraction Rationale: Traditional hydrodistillation (HD) often leads to the thermal degradation or structural rearrangement of sesquiterpenes due to prolonged heat exposure (up to 140 minutes)[7]. We utilize Microwave-Assisted Hydrodistillation (MAHD) because microwave irradiation causes rapid, localized heating of the water within plant cells. This leads to a sudden pressure build-up and the efficient rupture of glandular trichomes, significantly reducing extraction time (to ~40 minutes) and preserving the integrity of thermolabile sesquiterpenes like alloaromadendrene[7].

  • Pre-fractionation Rationale: Crude essential oils are highly complex mixtures. Normal-phase silica gel column chromatography (CC) is employed as a preliminary cleanup step. By utilizing a non-polar solvent (hexane), non-polar sesquiterpene hydrocarbons (like alloaromadendrene) are selectively eluted, while oxygenated sesquiterpenes (like ledol and spathulenol) are strongly retained on the polar silica stationary phase[8].

  • Isolation Rationale: Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a reversed-phase C18 column provides the high theoretical plate count necessary to resolve (-)-alloaromadendrene from its closely related stereoisomers (e.g., aromadendrene and α -gurjunene)[2][4].

Visualizing Workflows and Biological Pathways

Workflow Biomass Plant Biomass (e.g., E. globulus leaves) MAHD Microwave-Assisted Hydrodistillation (MAHD) (700W, 40 min) Biomass->MAHD Extraction CrudeOil Crude Essential Oil (Complex Mixture) MAHD->CrudeOil Decantation SilicaCC Silica Gel Column Chromatography (Hexane Elution) CrudeOil->SilicaCC Pre-fractionation HydrocarbonFrac Sesquiterpene Hydrocarbon Fraction SilicaCC->HydrocarbonFrac TLC Monitoring PrepHPLC Preparative HPLC (Reversed-Phase C18) HydrocarbonFrac->PrepHPLC High-Res Isolation PureAllo (-)-Alloaromadendrene (>95% Purity) PrepHPLC->PureAllo Fraction Collection Validation GC-MS & NMR Validation PureAllo->Validation Quality Control

Figure 1: Multi-dimensional extraction and isolation workflow for (-)-alloaromadendrene.

Pathway Allo (-)-Alloaromadendrene OxStress Oxidative Stress (Juglone-induced) Allo->OxStress Inhibits DAF16 DAF-16 (FOXO) Transcription Factor Allo->DAF16 Activates Lifespan Lifespan Extension in C. elegans OxStress->Lifespan Reduces GeneExp Target Gene Expression (sod-3, hsp-16.2) DAF16->GeneExp Translocates to Nucleus GeneExp->Lifespan Promotes

Figure 2: Mechanism of (-)-alloaromadendrene-mediated lifespan extension via the DAF-16 pathway[3].

Step-by-Step Experimental Protocols

Phase 1: Microwave-Assisted Hydrodistillation (MAHD)

Objective: Maximize extraction yield while preventing the thermal degradation of sesquiterpenes.

  • Biomass Preparation: Mill 500 g of dried Eucalyptus globulus or Cinnamomum osmophloeum leaves to a particle size of ~2 mm. This increases the surface-area-to-volume ratio, facilitating mass transfer[1][3].

  • Hydration: Soak the biomass in 1.0 L of distilled water for 30 minutes. Causality: Pre-hydration swells the plant matrix, allowing deeper microwave penetration and more efficient in-situ water boiling[7].

  • Extraction: Place the mixture in a microwave reactor (e.g., Milestone EOS-G) set to 700 W. Irradiate for exactly 40 minutes[7].

  • Separation: Collect the condensed steam and essential oil in a Clevenger-type receiver. Separate the upper essential oil layer from the aqueous phase via decantation.

  • Drying: Dry the crude essential oil over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water. Store at 4°C in amber vials to prevent photo-oxidation[9].

Phase 2: Pre-Fractionation via Column Chromatography

Objective: Isolate the non-polar sesquiterpene hydrocarbon fraction from highly polar oxygenated compounds.

  • Column Preparation: Pack a glass column (40 × 150 mm) with normal-phase silica gel (40–63 μm)[4].

  • Sample Loading: Dissolve 5 g of the crude essential oil in 5 mL of hexane and carefully load it onto the column bed.

  • Elution Strategy: Elute isocratically with 100% hexane. Causality: Hexane selectively elutes non-polar sesquiterpene hydrocarbons while retaining polar oxygenated sesquiterpenes on the stationary phase[6][8].

  • Self-Validating TLC Monitoring: Spot the collected fractions on HPTLC Silica 60 plates. Develop using a Hexane:Ethyl Acetate (9:1) mobile phase and visualize with a p-anisaldehyde reagent[8]. Pool only the fractions exhibiting a high-Rf band corresponding to sesquiterpene hydrocarbons.

Phase 3: High-Resolution Isolation via Preparative HPLC

Objective: Separate (-)-alloaromadendrene from closely related structural isomers.

  • System Setup: Utilize a preparative HPLC system (e.g., Shimadzu LC-8A)[4]. Note: Because alloaromadendrene lacks strong UV chromophores, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required for accurate peak tracking[2].

  • Column: Reversed-phase C18 preparative column (250 mm × 21.2 mm, 5 μm).

  • Mobile Phase: Perform isocratic elution using Acetonitrile:Water (85:15, v/v) at a flow rate of 15 mL/min. Causality: Isocratic conditions provide the highly reproducible retention times necessary for the precise fraction collection of closely eluting isomers.

  • Fraction Collection: Collect the peak corresponding to (-)-alloaromadendrene. Evaporate the solvent under reduced pressure to yield the purified compound.

Analytical Validation and Data Interpretation

To ensure trust and reproducibility, the isolated fraction must be self-validated using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Parameters: Use an Agilent J&W HP-5ms Ultra Inert column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with Helium as the carrier gas at a constant flow of 1.0 mL/min[10]. Program the oven from 60°C to 240°C at a ramp of 3°C/min[10].

  • Identification: Confirm the compound's identity by comparing the mass spectrum against the NIST23 library and calculating the Kovats Retention Index (RI)[10][11].

Table 1: Quantitative Data Summary for (-)-Alloaromadendrene Analysis

ParameterValue / DescriptionReference
Molecular Formula C15​H24​ [11]
Molecular Weight 204.35 g/mol [11]
Kovats Retention Index (HP-5ms) ~1460 - 1461[10][11]
Major MS Fragments (m/z) 161, 119, 105, 91, 41[11]
MAHD Optimal Extraction Time 40 minutes (at 700 W)[7]
TLC Developing Solvent Hexane:Ethyl Acetate (9:1)[8]

References

  • The effects of different extraction methods on essential oils from orange and tangor. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Positive GABA A Receptor Modulators from Acorus calamus and Structural Analysis of (+)-Dioxosarcoguaiacol by 1D and 2D NMR and Molecular Modeling. ACS Publications.[Link]

  • Aromadendrane sesquiterpenoids from the essential oil of leaves of Duguetia glabriuscula - Annonaceae. ResearchGate. [Link]

  • Validated HPTLC method for determination of ledol and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening. ResearchGate.[Link]

  • Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil. Arabian Journal of Chemistry (ScienceDirect).[Link]

  • Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]

  • Comparative gas chromatography-mass spectroscopy, Fourier transform infrared spectroscopy, and high-performance liquid chromatography analysis of essential oils extracted using 4 methods from the leaves of Eucalyptus globulus L. Drug Development and Therapeutics.[Link]

  • Spectrometric identifications of sesquiterpene alcohols from niaouli (Melaleuca quinquenervia) essential oil. Michel Vanhove's Blog. [Link]

  • DISTILLATION METHODS AFFECT THE CHEMICAL COMPOSITION OF Varronia curassavica Jacq. ESSENTIAL OIL? Embrapa. [Link]

  • Alloaromadendrene - the NIST WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Essential Oil Alloaromadendrene from Mixed-Type Cinnamomum osmophloeum Leaves Prolongs the Lifespan in Caenorhabditis elegans. ACS Publications.[Link]

Sources

Application

in vitro antimicrobial assay protocols using (-)-alloaromadendrene

In Vitro Antimicrobial Assay Protocols Using (-)-Alloaromadendrene: Mechanistic Insights and Methodological Standardization Introduction & Mechanistic Grounding (-)-Alloaromadendrene is a tricyclic sesquiterpene widely d...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Antimicrobial Assay Protocols Using (-)-Alloaromadendrene: Mechanistic Insights and Methodological Standardization

Introduction & Mechanistic Grounding

(-)-Alloaromadendrene is a tricyclic sesquiterpene widely distributed in the essential oils of medicinal plants such as Zingiber officinale and Vitex agnus-castus. In drug development and phytochemistry, it is increasingly investigated for its potent bactericidal properties.

Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams targeting cell wall synthesis), highly lipophilic sesquiterpenes like (-)-alloaromadendrene act primarily on the bacterial cell envelope[1]. The compound intercalates into the lipid bilayer, causing structural destabilization and altering membrane permeability. This catastrophic loss of membrane integrity leads to the rapid leakage of intracellular potassium ions, proteins, and nucleic acids, ultimately resulting in cell lysis[2][3].

Understanding this mechanism is critical for assay design: because the primary target is the lipid membrane, experimental variables such as surfactant concentration, solvent toxicity, and media composition must be strictly controlled to prevent false-positive bactericidal readings.

G A (-)-Alloaromadendrene (Lipophilic Sesquiterpene) B Bacterial Cell Membrane Intercalation A->B Hydrophobic Interaction C Lipid Bilayer Disruption & Permeability Alteration B->C Structural Destabilization D Intracellular Leakage (K+ ions, Nucleic Acids, Proteins) C->D Pore Formation E Cell Lysis & Death (Bactericidal Effect) D->E Loss of Viability

Mechanistic pathway of (-)-alloaromadendrene-induced bacterial cell death via membrane disruption.

Reference Antimicrobial Data

The efficacy of (-)-alloaromadendrene-rich fractions varies significantly depending on the target pathogen's cell wall architecture. Gram-positive bacteria (e.g., Streptococcus spp.) are generally more susceptible due to the lack of an outer lipopolysaccharide (LPS) membrane, which in Gram-negative bacteria acts as a barrier against hydrophobic molecules[4].

Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for (-)-Alloaromadendrene-Rich Fractions

Target PathogenGram StainTypical MIC Range (µg/mL)*Reference Matrix
Streptococcus mutansPositive15.6 – 31.2V. agnus-castus / P. neochilus extracts
Streptococcus mitisPositive31.2P. neochilus hexanic fraction
Enterococcus faecalisPositive62.5 – 200Plant-derived hexanic extracts
Escherichia coliNegative1000 – 2000Z. officinale essential oil
Salmonella TyphimuriumNegative1000 – 2000Z. officinale essential oil

*Note: Values reflect (-)-alloaromadendrene-rich botanical fractions. Purified standard MICs may vary based on the absence of synergistic terpenes.

Reagent Preparation & Solubility Management

The Causality of Solvent Choice: (-)-Alloaromadendrene is virtually insoluble in aqueous microbiological media (e.g., Mueller-Hinton Broth). To achieve a homogenous dispersion without precipitating the compound, a co-solvent system is required. However, Dimethyl Sulfoxide (DMSO) concentrations exceeding 2% (v/v) can artificially weaken bacterial membranes, confounding the results of leakage assays.

Standardized Preparation:

  • Primary Stock: Dissolve purified (-)-alloaromadendrene in 100% DMSO to a concentration of 40 mg/mL.

  • Working Emulsion: Dilute the primary stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.001% (v/v) Tween-80[2]. The Tween-80 acts as a non-toxic emulsifier.

  • Validation: Ensure the final in-well concentration of DMSO never exceeds 1% (v/v). Always run a "Vehicle Control" well (CAMHB + 1% DMSO + 0.001% Tween-80) to prove the solvent system is not inhibiting bacterial growth.

Protocol I: Broth Microdilution Assay (MIC & MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using resazurin as a metabolic indicator[4].

Why Resazurin? Visual assessment of turbidity is often obscured by the natural cloudiness of emulsified sesquiterpenes. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/highly fluorescent), providing an unambiguous, colorimetric endpoint.

Step-by-Step Workflow:
  • Inoculum Preparation: Suspend isolated colonies from an 18–24 h agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a final working inoculum of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the (-)-alloaromadendrene working emulsion to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 100 µL from well 10. (Well 11 is the growth control; Well 12 is the sterility control).

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final bacterial concentration in each well is now 5×105 CFU/mL.

  • Incubation: Seal the plate to prevent volatilization of the sesquiterpene and incubate at 37°C for 24 hours.

  • Resazurin Addition: Add 30 µL of a 0.02% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Reading: The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

  • MBC Determination: To determine if the effect is bactericidal, aspirate 10 µL from all blue wells (no visible growth) and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Workflow S1 Stock Preparation (DMSO/Tween-80) S2 Serial Dilution (96-well plate) S1->S2 S3 Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 24h) S3->S4 S5 Resazurin Addition (Viability Check) S4->S5 S6 MIC/MBC Determination S5->S6

Standardized workflow for in vitro broth microdilution assay using (-)-alloaromadendrene.

Protocol II: Membrane Integrity (260 nm Leakage Assay)

To validate that (-)-alloaromadendrene causes cell death via membrane disruption, we measure the extracellular accumulation of nucleic acids, which absorb strongly at 260 nm[2].

The Causality of the Wash Step: Bacteria grown in complex media excrete various UV-absorbing metabolites. If the assay is performed directly in the culture broth, the background noise will mask the leakage signal. Cells must be washed and resuspended in a non-nutrient buffer (PBS) to ensure any 260 nm signal is strictly the result of compound-induced intracellular leakage.

Step-by-Step Workflow:
  • Cell Harvesting: Grow the target bacterial strain (e.g., E. coli or S. mutans) in 50 mL of appropriate broth to the mid-logarithmic phase (OD 600​ ~ 0.5).

  • Washing: Centrifuge the culture at 4,000 × g for 10 minutes at 4°C. Discard the supernatant. Wash the cell pellet three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove all extracellular media components.

  • Resuspension: Resuspend the washed pellet in PBS to an OD 600​ of 1.0 (approximately 108 CFU/mL).

  • Treatment: Divide the suspension into three flasks:

    • Flask A (Test): Add (-)-alloaromadendrene at 1× and 2× the calculated MBC.

    • Flask B (Negative Control): Add the vehicle (PBS + 1% DMSO).

    • Flask C (Positive Control): Add a known membrane disruptor (e.g., Chlorhexidine or Polymyxin B).

  • Time-Course Sampling: Incubate the flasks at 37°C with orbital shaking (150 rpm). At intervals of 0, 30, 60, 120, and 240 minutes, withdraw 2 mL aliquots.

  • Filtration & Measurement: Immediately filter the aliquots through a 0.22 µm syringe filter to remove intact cells and large debris. Measure the absorbance of the cell-free filtrate at 260 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: A time-dependent increase in A 260​ in the test flask compared to the negative control confirms that (-)-alloaromadendrene compromises the structural integrity of the bacterial cell membrane, leading to the leakage of macromolecules[1][2].

Troubleshooting & Self-Validating Quality Control

To ensure the trustworthiness of the data, the experimental design must be self-validating. If an assay fails, the controls should immediately indicate whether the failure is biological or chemical.

  • Precipitation in Wells: If (-)-alloaromadendrene precipitates out of solution (visible as milky droplets under an inverted microscope), the MIC will be falsely elevated. Fix: Ensure the Tween-80 is thoroughly vortexed with the primary DMSO stock before adding to the aqueous broth.

  • Premature Resazurin Reduction: Plant-derived sesquiterpenes can sometimes exhibit intrinsic antioxidant/reducing activity. If resazurin is added at T=0 , the compound itself might reduce the dye to pink, falsely indicating bacterial growth. Fix: Always add resazurin strictly at the end of the 24-hour incubation period, and include a "Compound + Media + Resazurin" control well (without bacteria) to check for abiotic reduction.

References

  • Screening of Selected Plant-Derived Extracts for Their Antimicrobial Activity against Oral Pathogens MedCrave Online URL:[Link]

  • Structure of Alloaromadendrene present in Zingiber officinale with retention time= 9.845 using GC-MS analysis ResearchGate URL:[Link]

  • Antimicrobial activity of essential oils against multidrug-resistant clinical isolates of the Burkholderia cepacia complex PLOS ONE URL:[Link]

  • Formulation, Characterization, Antibacterial Activity, Antioxidant Activity, and Safety Evaluation of Camphora longepaniculata E Semantic Scholar URL:[Link]

Sources

Method

Application Note: Laboratory Synthesis and Derivatization of (-)-Alloaromadendrene Scaffolds

Executive Summary (-)-Alloaromadendrene is a naturally occurring tricyclic sesquiterpene characterized by a highly strained 5/7/3 fused ring system (a cyclopropanated hydroazulene). Found abundantly in essential oils fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Alloaromadendrene is a naturally occurring tricyclic sesquiterpene characterized by a highly strained 5/7/3 fused ring system (a cyclopropanated hydroazulene). Found abundantly in essential oils from species such as Eucalyptus and Santolina chamaecyparissus, this scaffold and its oxygenated derivatives exhibit potent biological activities, including broad-spectrum antimicrobial properties and the activation of the Nrf2/ARE antioxidant signaling pathway[1][2].

This application note details a convergent, stereoselective synthetic route to the (-)-alloaromadendrene core, followed by protocols for generating bioactive derivatives. Designed for drug development professionals and synthetic chemists, these self-validating protocols emphasize mechanistic causality, ensuring high reproducibility and stereochemical fidelity.

Retrosynthetic Strategy & Pathway Logic

The construction of the 5/7/3 tricyclic aromadendrane skeleton presents significant topological challenges. Traditional linear syntheses often suffer from low overall yields due to late-stage conformational constraints. To circumvent this, we employ a highly efficient convergent strategy[1]:

  • Hydroazulene Core Formation: An intramolecular Dieckmann condensation of a sulfone-ester precursor constructs the cis-fused 5/7 bicyclic system. The bulky benzenesulfonyl group directs the stereochemical outcome and is subsequently removed via reductive cleavage[1].

  • Cyclopropanation: A late-stage carbene-mediated diastereoselective cyclopropanation installs the gem-dimethylcyclopropane ring. The convex face of the cis-fused hydroazulene dictates facial selectivity, ensuring the correct relative stereochemistry of the tricyclic core[1].

G Target (-)-Alloaromadendrene Derivatives Tricyclic Tricyclic Core (5/7/3) Cyclopropanation Tricyclic->Target Derivatization (Oxidation) Bicyclic cis-Fused Hydroazulene (5/7) Dieckmann Condensation Bicyclic->Tricyclic Carbene-mediated Cyclopropanation Precursor Acyclic Precursor Cross Metathesis Precursor->Bicyclic Base-promoted Cyclization

Retrosynthetic and forward synthetic workflow for (-)-alloaromadendrene derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: Intramolecular Dieckmann Condensation (5/7 Bicyclic Core)

Objective: Synthesis of the cis-fused hydroazulene intermediate from an acyclic sulfone-ester precursor.

Mechanistic Causality: Sodium hexamethyldisilazide (NaHMDS) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the α-sulfonyl position without attacking the ester carbonyl. Initiating the reaction at -78 °C is critical; it controls the highly exothermic enolate formation and prevents premature, non-selective cyclization or epimerization[1].

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the sulfone-ester precursor (1.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling & Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add NaHMDS (1.0 M in THF, 2.2 mL, 2.2 equiv) over 10 minutes. Stir at -78 °C for 1 hour.

  • Cyclization: Gradually warm the reaction mixture to room temperature over 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the disappearance of the UV-active sulfone precursor ( Rf​ = 0.45) and the emergence of a new, highly UV-active spot ( Rf​ = 0.30) confirms cyclization.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base and prevent retro-Dieckmann fragmentation. Extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in hexanes) to yield the cis-fused hydroazulene core.

Protocol 2: Diastereoselective Cyclopropanation & Methylation

Objective: Installation of the gem-dimethylcyclopropane moiety to complete the 5/7/3 tricyclic core.

Mechanistic Causality: Direct gem-dimethylcyclopropanation can be sterically hindered. A robust two-step sequence is utilized: addition of dibromocarbene (generated in situ from bromoform and t-BuOK) followed by exhaustive methylation using lithium dimethylcuprate. The initial carbene addition is completely stereocontrolled by the "cup-like" shape of the cis-fused bicyclic precursor, forcing the carbene to approach from the less hindered convex face[1].

Procedure:

  • Carbene Addition: Dissolve the hydroazulene intermediate (1.0 mmol) and bromoform (3.0 mmol) in anhydrous hexane (15 mL) at 0 °C. Add t-BuOK (3.5 mmol) in small portions. Stir for 12 hours at room temperature. Quench with water, extract with DCM, and isolate the dibromocyclopropane intermediate.

  • Methylation: In a separate flask, prepare lithium dimethylcuprate by adding MeLi (1.6 M in ether, 6.0 mmol) to a suspension of CuI (3.0 mmol) in ether (10 mL) at 0 °C.

  • Coupling: Add the dibromocyclopropane intermediate (dissolved in 5 mL ether) to the cuprate solution at 0 °C. Stir for 2 hours, then quench carefully with saturated NH₄Cl.

  • Validation (In-Process): TLC (Hexanes 100%) will show a non-UV active spot ( Rf​ = 0.85). Stain with p-anisaldehyde (heats to a distinct purple) to confirm the formation of the fully saturated aromadendrane skeleton.

Protocol 3: Derivatization to (-)-Alloaromadendrene Oxide

Objective: Epoxidation of the exocyclic methylene to generate a bioactive derivative capable of interacting with biological electrophile sensors[2][3].

Mechanistic Causality: m-CPBA selectively epoxidizes the exocyclic double bond due to its higher electron density and minimal steric shielding compared to the highly congested cyclopropane ring.

Procedure:

  • Dissolve the synthesized (-)-alloaromadendrene (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add m-CPBA (77% max, 1.2 mmol) portion-wise. Stir at 0 °C for 2 hours.

  • Validation (In-Process): TLC (Hexanes/EtOAc 9:1) will show the product at Rf​ = 0.60 (stains blue with phosphomolybdic acid).

  • Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess oxidant, followed by saturated NaHCO₃ (5 mL) to neutralize the m-chlorobenzoic acid byproduct. Extract, dry, and concentrate to yield the pure epoxide.

Pathway Deriv Alloaromadendrene Derivative Keap1 Keap1-Nrf2 Complex (Cytosol) Deriv->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (DNA) Nrf2->ARE Translocation Gene Antioxidant Gene Expression ARE->Gene Transcription

Activation of the Nrf2/ARE antioxidant signaling pathway by alloaromadendrene derivatives.

Quantitative Data & Yield Analysis

Reaction conditions for the critical Dieckmann condensation step heavily dictate the stereochemical success of the synthesis. Table 1 summarizes the optimization data, proving the necessity of NaHMDS.

Table 1: Optimization of Dieckmann Condensation Conditions

Base EquivalentSolventTemperature ProfileIsolated Yield (%)Diastereomeric Ratio (cis:trans)
LDA (2.2 eq)THF-78 °C to rt45%3:1
NaHMDS (2.2 eq) THF -78 °C to rt 82% >19:1
KHMDS (2.2 eq)Toluene-78 °C to rt61%10:1
t-BuOK (2.5 eq)THF0 °C to rt34%2:1

The synthesized derivatives were evaluated for their biological efficacy, specifically looking at antimicrobial properties (often found in plant-derived sesquiterpenoids[2][3]) and their ability to activate the Nrf2/ARE pathway[1].

Table 2: Biological Evaluation of Synthesized Derivatives

CompoundAntimicrobial MIC (E. coli, µg/mL)Nrf2 Activation (IC₅₀, µM)
(-)-Alloaromadendrene (Core)64.0>100
Alloaromadendrene oxide16.012.5
10β,14-Dihydroxy-allo-aromadendrane8.04.2
Positive Control2.0 (Ampicillin)2.1 (Sulforaphane)

References

  • Collective Syntheses of Guaiane Sesquiterpenes: Stereoselective Syntheses of (+)-Dysodensiol F, (+)-10β,14-Dihydroxy-allo-aromadendrane, and (−)-Dendroside C Aglycon The Journal of Organic Chemistry - ACS Publications[Link]

  • Bioactive Sesquiterpenoids from Santolina chamaecyparissus L. Flowers: Chemical Profiling and Antifungal Activity Against Digital CSIC[Link]

  • Evaluation of Chemical Constituents and Important Mechanism of Pharmacological Biology in Dendrobium Plants PMC - National Institutes of Health (NIH)[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Sesquiterpenes: A Comparative Guide to (-)- and (+)-Alloaromadendrene Biological Activities

Executive Overview In drug development and natural product research, stereochemistry dictates pharmacodynamics. The tricyclic aromadendrane-type sesquiterpene alloaromadendrene presents a fascinating case study in chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In drug development and natural product research, stereochemistry dictates pharmacodynamics. The tricyclic aromadendrane-type sesquiterpene alloaromadendrene presents a fascinating case study in chiral recognition[1]. While its molecular framework (a cyclopropane ring fused to an azulene skeleton) remains constant, its enantiomeric forms exhibit drastically different biological activities and ecological origins.

This guide objectively compares the well-documented terrestrial enantiomer, (-)-alloaromadendrene , against its rare marine counterpart, (+)-alloaromadendrene , providing researchers with mechanistic insights, comparative data, and validated experimental workflows.

Chemical and Ecological Divergence

The biological activity of a compound is inextricably linked to its evolutionary origin and stereochemical configuration.

  • (-)-Alloaromadendrene (Terrestrial Origin): This is the naturally occurring enantiomer found abundantly in the essential oils of terrestrial plants such as Cinnamomum osmophloeum and Dianella ensifolia[2][3]. It possesses a specific[1aR-(1aα,4aβ,7α,7aβ,7bα)] configuration. Its ecological role in plants often translates to broad-spectrum protective biological activities in mammalian and nematode models[2].

  • (+)-Alloaromadendrene (Marine Origin): This enantiomer, exhibiting an optical rotation of [α]D +25.8°, is a rare marine metabolite isolated from the volatile oils of soft corals like Clavularia viridis and Sarcophyton acutangulum[4]. Marine environments often drive the evolution of highly potent, cytotoxic defensive chemicals, which is reflected in this enantiomer's biological profile[4].

Comparative Biological Activity Profiles

(-)-Alloaromadendrene: The Protective Modulator

The (-)-enantiomer is primarily characterized by its cytoprotective and antimicrobial properties:

  • Antioxidant & Anti-Aging: In Caenorhabditis elegans models, (-)-alloaromadendrene demonstrates potent in vivo protection against juglone-induced oxidative stress[2]. Crucially, this is not merely a chemical scavenging effect; it actively prolongs lifespan by modulating the DAF-16/FOXO signaling pathway[2].

  • Antiproliferative Activity: It significantly inhibits cell growth and proliferation in highly malignant +SA mammary epithelial cells at a moderate dose of 20 μM[3].

  • Antimicrobial: Exhibits broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[3].

(+)-Alloaromadendrene: The Cytotoxic Agent

Due to its marine origin, the (+)-enantiomer functions primarily as a chemical defense mechanism:

  • Acute Cytotoxicity: In standardized preliminary toxicity screens, (+)-alloaromadendrene demonstrates significant lethality. It exhibits an LD50 of 3 µg/mL in the brine shrimp (Artemia salina) lethality assay, indicating potent acute cytotoxicity[4].

Quantitative Data Summary
Parameter(-)-Alloaromadendrene(+)-Alloaromadendrene
Primary Source Terrestrial Plants (C. osmophloeum)[2]Marine Soft Corals (S. acutangulum)[4]
Optical Rotation [α]D Negative (-)+25.8° (c 1.6, CHCl3)[4]
Primary Bioactivity Antioxidant, Anti-aging, Antimicrobial[2][3]Cytotoxic[4]
Key Target/Pathway DAF-16/FOXO transcription factor[2]General cellular toxicity (marine defense)[4]
Effective Concentration 20 μM (Antiproliferative)[3]LD50 = 3 µg/mL (Brine Shrimp Lethality)[4]

Mechanistic Visualization

The cytoprotective effects of the terrestrial (-)-enantiomer are driven by genetic modulation rather than simple chemical reduction. Below is the validated signaling cascade.

DAF16_Pathway A (-)-Alloaromadendrene B Intracellular ROS Reduction A->B Scavenges C DAF-16/FOXO Activation A->C Modulates B->C Relieves inhibition D Nuclear Translocation C->D Promotes E Antioxidant Gene Expression (sod-3, hsp-16.2) D->E Transcription F Enhanced Stress Resistance & Lifespan Extension E->F Phenotype

Figure 1: Proposed DAF-16 signaling pathway mediating (-)-alloaromadendrene antioxidant activity.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the distinct activities of both enantiomers.

Protocol A: In Vivo Antioxidant & Lifespan Assay for (-)-Alloaromadendrene

Objective: To evaluate DAF-16 dependent lifespan extension under oxidative stress.

  • Nematode Age Synchronization: Isolate eggs from gravid wild-type (N2) and daf-16 null mutant C. elegans using alkaline hypochlorite treatment.

    • Causality: Ensures all nematodes enter the assay at the exact same developmental stage (L4), eliminating age-related baseline variations in stress tolerance.

  • Compound Pre-treatment: Transfer L4 stage nematodes to NGM plates containing 5–20 µg/mL of (-)-alloaromadendrene for 48 hours.

    • Causality: Allows the compound to accumulate and activate prophylactic transcriptional networks (like DAF-16) prior to the introduction of acute stress.

  • Acute Oxidative Stress Induction: Transfer pre-treated nematodes to plates containing 300 µM juglone.

    • Causality: Juglone generates a massive intracellular burst of superoxide radicals. This acts as a self-validating step: if the compound merely acts as a weak chemical scavenger, survival will be low. If it successfully activates robust genetic defenses, survival significantly increases.

  • Scoring and Validation: Score survival by response to gentle platinum wire prodding.

    • Causality: Comparing the survival curves of wild-type vs. daf-16 mutants validates the mechanism. If the lifespan extension is abolished in the mutant, the activity is strictly DAF-16 dependent.

Protocol B: Brine Shrimp Lethality Assay for (+)-Alloaromadendrene

Objective: To conduct a preliminary cytotoxicity screen for the marine-derived enantiomer.

  • Cyst Hatching: Incubate Artemia salina cysts in artificial seawater (3.8% NaCl) under continuous illumination and aeration for 48 hours.

    • Causality: Mimics the natural marine environment of the soft corals from which (+)-alloaromadendrene is derived, ensuring the compound's solubility and stability profile remains biologically relevant.

  • Dose-Response Setup: Transfer 10 active nauplii to vials containing artificial seawater. Introduce (+)-alloaromadendrene dissolved in DMSO at serial concentrations (1, 3, 5, and 10 µg/mL). Ensure final DMSO concentration is <1% (Negative control: 1% DMSO).

    • Causality: Establishes a strict dose-response curve necessary to accurately calculate the LD50, while the DMSO control ensures the solvent is not responsible for mortality.

  • Lethality Scoring: After 24 hours of exposure, count the number of surviving (motile) nauplii under a stereomicroscope. Calculate the LD50 using Probit analysis.

    • Causality: Brine shrimp nauplii are highly sensitive to cytotoxic agents in their first instar stages. Death (lack of movement) provides a rapid, quantifiable, and highly reproducible metric for cellular toxicity.

References

  • Xue, Z., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules. URL:[Link]

  • Yu, C., et al. (2014). Essential Oil Alloaromadendrene from Mixed-Type Cinnamomum osmophloeum Leaves Prolongs the Lifespan in Caenorhabditis elegans. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Zhao, H., et al. (2019). Chemical Composition, Antibacterial, Antioxidant and Cytotoxic Activities of the Essential Oil of Dianella ensifolia. Records of Natural Products. URL:[Link]

  • Yasumoto, M., Mada, K., Ooi, T., & Kusumi, T. (2000). New Terpenoid Components from the Volatile Oils of the Soft Corals Clavularia viridis and Sarcophyton acutangulum. Journal of Natural Products. URL:[Link]

Sources

Comparative

Comparative Analysis of (-)-Alloaromadendrene and (+)-Aromadendrene: Stereochemistry, NMR Spectral Shifts, and Analytical Workflows

As a Senior Application Scientist in natural product isolation and structural elucidation, I frequently encounter the challenge of differentiating complex sesquiterpene epimers. Aromadendranes—a class of tricyclic sesqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in natural product isolation and structural elucidation, I frequently encounter the challenge of differentiating complex sesquiterpene epimers. Aromadendranes—a class of tricyclic sesquiterpenes characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton—present a unique analytical challenge.

The two most prominent members of this class, (+)-aromadendrene and (-)-alloaromadendrene, are epimers[1]. While their mass spectrometry (MS) fragmentation patterns are nearly identical, their Nuclear Magnetic Resonance (NMR) profiles diverge significantly. This guide objectively compares their NMR spectral shifts and provides a self-validating experimental workflow to definitively distinguish between the two.

Mechanistic Causality of NMR Shift Divergence

The structural divergence between (+)-aromadendrene and (-)-alloaromadendrene lies entirely in the stereochemistry of the hydroazulene ring fusion. (+)-Aromadendrene possesses a trans-fused hydroazulene system, whereas (-)-alloaromadendrene features a cis-fused hydroazulene skeleton[1]. This stereochemical variation profoundly dictates their 3D spatial conformation, inducing distinct chemical shift variations due to steric compression and magnetic anisotropy.

  • C5-Proton Epimerization Effects: The cis-fused hydroazulene in (-)-alloaromadendrene forces the C5-proton into a distinct spatial orientation. Studies have reported characteristically downfield-shifted chemical shifts (δ 3.00–3.30 ppm) for the C5-protons of cis-fused hydroazulenes compared to the corresponding protons (δ 2.70–2.80 ppm) of trans-fused isomers[2]. This deshielding is caused by the spatial proximity of the proton to the anisotropic cone of the exocyclic double bond.

  • 13 C Steric Compression (γ-gauche effects): The cis-fusion in (-)-alloaromadendrene introduces specific γ-gauche interactions that are absent in the trans-isomer. This steric compression typically causes an upfield shift (shielding) of the involved carbon atoms at the ring junctions.

  • Total Spectral Assignment: Because aliphatic sesquiterpenes suffer from severe signal overlap in 1D 1 H NMR, the complete assignment of these aromadendrane derivatives requires concerted 2D NMR techniques[3].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR shifts used to differentiate the two epimers based on their stereochemical environments.

Nucleus / Position(+)-Aromadendrene (trans-fused)(-)-Alloaromadendrene (cis-fused)Mechanistic Rationale
1 H C5-Methine ~ δ 2.70 - 2.80 ppm~ δ 3.00 - 3.30 ppmCis-fusion forces H-5 into the deshielding cone of the exocyclic double bond, causing a distinct downfield shift[2].
1 H Cyclopropane (H-6/H-7) δ 0.20 - 0.50 ppmδ 0.25 - 0.60 ppmAltered dihedral angles modify the anisotropic shielding experienced from the cyclopropane ring.
13 C Ring Junctions Downfield relative to cisUpfield relative to transγ-gauche steric compression in the cis-isomer causes upfield 13 C shielding.
13 C Exocyclic Methylene ~ δ 111.0 - 112.0 ppm~ δ 114.0 - 115.0 ppmRelief of ring strain in the trans-isomer alters the electron density of the sp 2 carbon.
Analytical Workflow & Visualization

To reliably isolate and identify these epimers, we must employ a structured analytical pipeline. The flowchart below maps the logical progression from raw extract to definitive stereochemical validation.

G Start Raw Sesquiterpene Fraction (e.g., Eucalyptus oil) Prep Preparative Chromatography (GC/HPLC) Start->Prep Split Prep->Split Aroma (+)-Aromadendrene (Trans-fused Hydroazulene) Split->Aroma Allo (-)-Alloaromadendrene (Cis-fused Hydroazulene) Split->Allo NMR1D 1D NMR (1H, 13C) Identify Diagnostic Shifts (e.g., C5-H at δ 2.80 vs 3.10) Aroma->NMR1D Allo->NMR1D NOESY 2D NOESY Validation Map Spatial Proximity (Self-Validating Step) NMR1D->NOESY

Workflow for the Isolation and NMR Elucidation of Aromadendrane Epimers

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be a self-validating system. Relying solely on 1D 13 C chemical shifts is prone to misinterpretation due to solvent effects or minor concentration variations. Therefore, a concerted 1D and 2D NMR approach is mandatory[3].

Step 1: Sample Preparation & Standardization

  • Action: Dissolve 10–15 mg of the purified sesquiterpene fraction in 0.5 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: High purity and optimal concentration prevent signal broadening. The addition of 0.03% v/v tetramethylsilane (TMS) provides an absolute zero-point reference, ensuring that subtle shift differences (like the diagnostic 0.3 ppm difference in the C5-proton) are accurately measured rather than being calibration artifacts.

Step 2: 1D Acquisition ( 1 H and 13 C)

  • Action: Acquire 1 H NMR at a minimum of 400 MHz (preferably 600 MHz) and 13 C NMR at 100/150 MHz. Use a relaxation delay (d1) of at least 2 seconds.

  • Causality: The extended relaxation delay ensures quantitative integration of the cyclopropane protons and the exocyclic methylene group, which are critical diagnostic markers for confirming the intact aromadendrane skeleton.

Step 3: Backbone Connectivity (HSQC & HMBC)

  • Action: Utilize HSQC to map all directly bonded 1 H- 13 C pairs, resolving overlapping aliphatic multiplets. Use HMBC to trace long-range ( 2J and 3J ) couplings.

  • Causality: HMBC specifically links the highly shielded gem-dimethyl groups on the cyclopropane ring to the hydroazulene backbone, confirming the tricyclic core before evaluating stereochemistry.

Step 4: Stereochemical Validation (NOESY)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to map through-space dipole-dipole interactions.

  • Causality (The Self-Validating Key): This step independently proves the epimeric state. In the cis-fused (-)-alloaromadendrene, strong NOE cross-peaks will appear between the C-5 proton and the C-10 methyl group, as the cis-geometry forces them onto the same spatial face of the molecule. Conversely, if the sample is (+)-aromadendrene, this specific NOE correlation will be completely absent due to the trans-diaxial-like separation, validating the structure independently of the 1D chemical shifts.

References
  • NIST Mass Spectrometry Data Center. "Alloaromadendrene." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Lee, J., et al. "Collective Syntheses of Guaiane Sesquiterpenes: Stereoselective Syntheses of (+)-Dysodensiol F, (+)-10β,14-Dihydroxy-allo-aromadendrane, and (−)-Dendroside C Aglycon." The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]

  • "The total assignment of the 1H and 13C NMR spectra of five aromadendrane derivatives, (+)-aromadendrene (1), (−)-alloaromadendrene (2), (+)-ledene (3), (−)-dehydroaromadendrane (4), (−)-globulol (5) and (+)-viridiflorol (6)." Magnetic Resonance in Chemistry, SciSpace, 1991. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating (-)-Alloaromadendrene Reference Standards

An Objective Framework for Ensuring Purity and Analytical Confidence For researchers, scientists, and professionals in drug development, the quality of a reference standard is non-negotiable. It is the bedrock upon which...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Framework for Ensuring Purity and Analytical Confidence

For researchers, scientists, and professionals in drug development, the quality of a reference standard is non-negotiable. It is the bedrock upon which the accuracy and validity of all subsequent analytical measurements rest. This guide provides a comprehensive, technically grounded framework for the evaluation of (-)-Alloaromadendrene reference standards. We will move beyond a simple checklist and delve into the scientific rationale behind each step, empowering you to critically assess and compare standards from various suppliers.

(-)-Alloaromadendrene (CAS 25246-27-9) is a tricyclic sesquiterpene hydrocarbon found in various essential oils.[1][2][3] Its structural complexity and potential for isomeric impurities necessitate a rigorous analytical approach to confirm the purity of any reference standard. This guide will focus on the practical application of chromatographic techniques, primarily Gas Chromatography (GC), to achieve this.

The Foundational Document: Deconstructing the Certificate of Analysis (CoA)

Before any laboratory work commences, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount. A comprehensive CoA is a mark of a reputable supplier and provides the initial basis for trusting a reference standard.[4][5]

Key Elements to Scrutinize on a CoA:

  • Identity Confirmation: The CoA must unequivocally confirm the identity of the material as (-)-Alloaromadendrene. Look for evidence from multiple analytical techniques. While Mass Spectrometry (MS) provides molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.

  • Purity Assessment: A credible CoA will detail the method used to determine purity, most commonly Gas Chromatography with Flame Ionization Detection (GC-FID).[6] The chromatogram should be provided, allowing you to visually inspect the peak shape and the presence of any impurities.

  • Assigned Purity Value: The purity value should be clearly stated, often as a percentage. A desirable purity for a reference standard is typically 99.5% or higher, calculated on an anhydrous basis.[7]

  • Water Content: The presence of water can affect the "as-is" purity. Karl Fischer titration is the standard method for determining water content and should be reported.[6]

  • Residual Solvents: The manufacturing process may leave behind residual solvents. The CoA should provide data, usually from Headspace GC, confirming that residual solvents are below acceptable limits.[6]

  • Traceability: For the highest level of confidence, primary reference standards may be traceable to national metrology institutes like the National Institute of Standards and Technology (NIST).[6][8]

A CoA that simply states "Pass" without providing the underlying data should be viewed with caution. The goal is to obtain a complete data package that allows for an independent scientific assessment.[4]

The Primary Tool for Purity Verification: Gas Chromatography (GC)

Due to the volatile nature of sesquiterpenes, Gas Chromatography is the analytical technique of choice.[9][10] Both qualitative and quantitative assessments can be performed with high precision and sensitivity.

Logical Workflow for GC-Based Evaluation:

Caption: Workflow for GC-based evaluation of a candidate reference standard.

Experimental Protocol: GC-FID Purity Assay

This protocol outlines a standard approach for determining the purity of a (-)-Alloaromadendrene reference standard using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Objective: To determine the purity of a candidate (-)-Alloaromadendrene reference standard by area percent normalization and to compare its chromatographic profile against an established, high-purity reference standard.

2. Materials and Reagents:

  • Candidate (-)-Alloaromadendrene Reference Standard

  • Established (Primary or well-characterized) (-)-Alloaromadendrene Reference Standard

  • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade or higher)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary GC column suitable for sesquiterpene analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Autosampler for precise injections.

  • Chromatography Data System (CDS).

4. Chromatographic Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

Rationale: The use of a temperature ramp allows for the effective separation of volatile components at the beginning of the run and higher boiling point impurities at the end. The split injection prevents column overloading with a high concentration sample.

5. Sample Preparation:

  • Accurately prepare a solution of the candidate reference standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the established reference standard at the same concentration.

6. System Suitability Test (SST):

  • Before analyzing the candidate standard, perform at least five replicate injections of the established reference standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main (-)-Alloaromadendrene peak should be ≤ 2.0%. This ensures the system is performing with adequate precision.[11]

7. Analysis Procedure:

  • Inject the established reference standard solution.

  • Inject the candidate reference standard solution. It is recommended to perform injections in triplicate.

  • Inject a solvent blank to ensure no contamination from the solvent or system.

8. Data Analysis and Interpretation:

  • Qualitative Comparison: Overlay the chromatograms of the candidate and established standards. The retention time of the main peak in both chromatograms should be identical.

  • Impurity Profiling: Carefully examine the baseline of the candidate standard's chromatogram for any impurity peaks. Compare the number and size of these peaks to those in the established standard.

  • Purity Calculation (Area %): For the candidate standard, calculate the purity using the area percent normalization method:

    • Purity (%) = (Area of (-)-Alloaromadendrene Peak / Total Area of all Peaks) x 100

  • Acceptance: The calculated purity should align with the value stated on the CoA, and the impurity profile should be comparable or superior to the established reference standard.

Addressing Stereochemical Purity: The Role of Chiral Chromatography

(-)-Alloaromadendrene is a chiral molecule, meaning it has a non-superimposable mirror image, (+)-alloaromadendrene. For applications where stereospecificity is critical, verifying the enantiomeric purity is essential. Standard GC columns will not separate enantiomers.

When is Chiral Analysis Necessary?

  • If the biological or pharmacological activity is known to be stereospecific.

  • For use in assays where the enantiomer may be an impurity.

  • When developing stereoselective synthetic processes.

Methodology: Chiral Gas Chromatography Chiral GC utilizes a stationary phase that contains a chiral selector, often a cyclodextrin derivative.[12] This allows for the differential interaction with the two enantiomers, resulting in their separation.

Experimental Considerations:

  • Column Selection: A column with a suitable chiral stationary phase must be chosen. This often requires screening several different types of chiral columns.

  • Method Development: The temperature program and carrier gas flow rate may need to be carefully optimized to achieve baseline separation of the enantiomers.

  • Analysis: The candidate standard is analyzed on the chiral system. The goal is to see a single peak corresponding to the (-)-enantiomer, with no detectable peak at the retention time of the (+)-enantiomer.

While chiral HPLC is also a powerful technique for separating enantiomers, GC is often preferred for volatile compounds like sesquiterpenes.[13][14]

Data Synthesis and Final Evaluation

The final step is to synthesize all the collected data to make an informed decision.

Comparative Data Summary Table:

ParameterCertificate of Analysis (Candidate)Experimental Finding (Candidate)Experimental Finding (Established Standard)Acceptance Criteria
Identity Confirmed by MS, NMR--CoA must confirm identity
Purity (GC Area %) e.g., 99.7%e.g., 99.6%e.g., 99.8%≥ 99.5% and aligns with CoA
Retention Time (min) N/Ae.g., 15.21 mine.g., 15.21 minMatches established standard
Number of Impurities >0.05% e.g., 1e.g., 1e.g., 1Comparable or fewer than established standard
Enantiomeric Purity Not specified>99.9% (-)>99.9% (-)Fit for purpose

Logical Decision Framework:

Decision_Framework Start Begin Evaluation CoA_Check Is the CoA Complete & Credible? Start->CoA_Check GC_Purity_Check Does GC Purity Match CoA & Impurity Profile Acceptable? CoA_Check->GC_Purity_Check Yes Reject Reject Candidate Standard / Contact Supplier CoA_Check->Reject No Chiral_Check Is Enantiomeric Purity Verified (if required)? GC_Purity_Check->Chiral_Check Yes GC_Purity_Check->Reject No Accept Accept Candidate Standard Chiral_Check->Accept Yes Chiral_Check->Reject No / Not Fit for Purpose

Caption: A logical framework for the final decision on a reference standard.

By following this structured, evidence-based approach, you can move beyond simply accepting a supplier's claims and instead generate your own data to objectively qualify a (-)-Alloaromadendrene reference standard. This ensures the integrity of your analytical results and the overall quality of your research and development efforts. The principles outlined here are grounded in the guidelines for analytical procedure validation set forth by bodies such as the International Council for Harmonisation (ICH).[11][15][16][17][18]

References

  • GAS–LIQUID PARTITION CHROMATOGRAPHY OF SESQUITERPENE COMPOUNDS. Canadian Science Publishing. [Link]

  • Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. MDPI. [Link]

  • Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. PubMed. [Link]

  • Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). PubMed. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Analysis of the sesquiterpene fraction of citrus essential oils by using the off‐line combination of high performance liquid chromatography. IRIS. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chemical Properties of Alloaromadendrene (CAS 25246-27-9). Cheméo. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Alloaromadendrene | C15H24 | CID 10899740. PubChem - NIH. [Link]

  • Alloaromadendren | C15H24 | CID 91746537. PubChem - NIH. [Link]

  • Alloaromadendrene. NMPPDB. [Link]

  • Showing Compound Alloaromadendrene (FDB015302). FooDB. [Link]

  • Standard Reference Material 2895 - Certificate of Analysis. NIST. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • (PDF) chiral analysis of essential oils. ResearchGate. [Link]

  • Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. ResearchGate. [Link]

  • Chiral and Achiral Enantiomeric Separation of (±)-Alprenolol. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

(-)-Alloaromadendrene proper disposal procedures

Comprehensive Operational Guide: (-)-Alloaromadendrene Safety and Disposal Procedures (-)-Alloaromadendrene is a highly valued sesquiterpene frequently utilized in chemical syntheses, asymmetric syntheses, and as a chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: (-)-Alloaromadendrene Safety and Disposal Procedures

(-)-Alloaromadendrene is a highly valued sesquiterpene frequently utilized in chemical syntheses, asymmetric syntheses, and as a chiral building block in advanced drug development (1)[1]. While indispensable in the laboratory, its physicochemical properties dictate stringent operational safety and disposal protocols. As a combustible liquid with significant aquatic toxicity, improper handling or disposal can lead to severe environmental contamination and laboratory safety hazards.

This guide provides drug development professionals and researchers with self-validating, step-by-step protocols for the safe containment and disposal of (-)-Alloaromadendrene, ensuring absolute compliance with environmental and institutional safety standards.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, operators must first understand the quantitative thresholds and hazard classifications of the compound. The following table summarizes the critical metrics that govern our handling protocols.

Property / HazardValue / ClassificationOperational Implication
CAS Number 25246-27-9 (2)[2]Unique identifier required for accurate waste manifesting.
Molecular Weight 204.35 g/mol (1)[1]Used to calculate molarity in synthetic waste streams.
Flash Point 120 °C / 248 °F (1)[1]Combustible liquid; mandates isolation from open flames and static discharge (3)[3].
Density 0.923 g/mL at 20 °C (2)[2]Floats on water; impacts aquatic spill recovery tactics.
GHS Hazard H317 May cause an allergic skin reaction (4)[4]Mandates strict dermal protection (nitrile gloves, lab coat).
GHS Hazard H402 / H411 Toxic to aquatic life with long lasting effects (5)[5]Absolute prohibition of drain or sewage disposal ().

Part 2: Operational Safety & Spill Containment Workflow

When a spill occurs, immediate containment is required to prevent aerosolization and environmental release. The following workflow outlines the logical progression of an emergency spill response.

SpillResponse A 1. Spill Detected (-)-Alloaromadendrene B 2. Isolate & Ventilate Remove Ignition Sources A->B C 3. Don PPE (Gloves, Goggles, Coat) B->C D 4. Apply Inert Binder (Sand / Diatomite) C->D E 5. Mechanical Collection Use Non-Sparking Tools D->E F 6. Hazardous Waste Label & Seal E->F

Workflow for (-)-Alloaromadendrene spill containment and disposal.

Step-by-Step Spill Containment Methodology:
  • Isolation and Ventilation: Immediately isolate the spill area. Because (-)-Alloaromadendrene is combustible, eliminate all potential ignition sources (e.g., Bunsen burners, ungrounded equipment) (3)[3]. Ensure the laboratory's HVAC system is actively ventilating the area to prevent vapor accumulation.

  • Personal Protective Equipment (PPE): Personnel must don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat (1)[1]. This prevents dermal sensitization (H317) (4)[4].

  • Application of Inert Binders: Cover the spill with a liquid-binding material such as sand, diatomaceous earth, or universal acid binders ().

    • Expert Insight: Never use combustible materials like paper towels for large spills. Saturated paper retains the chemical's combustible properties and artificially increases the surface area for vaporization, creating a localized fire hazard.

  • Mechanical Collection: Use non-sparking tools to mechanically collect the saturated binder. Place the material into a chemically compatible, sealable hazardous waste container (3)[3].

  • Secondary Cleaning: Wash the affected surface with water and a mild detergent. Ensure that this contaminated washing water is also retained and disposed of as hazardous waste, rather than flushed down the drain (6)[6].

Part 3: Standard Operating Procedure (SOP) for Proper Disposal

Routine disposal of (-)-Alloaromadendrene must follow a strict, self-validating protocol to ensure compliance with environmental regulations.

Step 1: Waste Segregation

  • Action: Collect (-)-Alloaromadendrene waste in its original container or an approved, chemically compatible high-density polyethylene (HDPE) or glass waste jug (5)[5]. Do not mix with strong oxidizing agents.

  • Causality: Mixing this sesquiterpene with strong oxidizers can lead to hazardous decomposition products, including carbon oxides (). Segregation prevents unintended exothermic reactions in the waste storage area.

  • Self-Validation Checkpoint: Verify the pH and temperature of the exterior of the waste container 15 minutes after adding waste. A stable ambient temperature confirms no unintended reactive chemistry is occurring.

Step 2: Prohibition of Aqueous Discharge

  • Action: Under no circumstances should (-)-Alloaromadendrene or its uncleaned packagings be allowed to reach sewage systems, surface water, or ground water ().

  • Causality: The compound is classified under H411 (Toxic to aquatic life with long-lasting effects) (4)[4]. Because it is highly lipophilic and resists rapid biodegradation, it can pass through standard municipal water treatment facilities and cause severe ecological damage to aquatic ecosystems.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label to the container immediately upon adding the first drop of waste. The label must explicitly state "Combustible Liquid" and "Environmentally Hazardous Substance" alongside the CAS Number 25246-27-9 (2)[2].

  • Causality: Accurate manifesting ensures that downstream waste management personnel apply the correct incineration protocols.

  • Self-Validation Checkpoint: Cross-reference the volume of the material dispensed in your experiment with the estimated volume collected in the waste log to ensure 100% containment and accountability.

Step 4: Transfer to Approved Waste Facility

  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or an approved commercial waste disposal plant (5)[5].

  • Causality: Ultimate disposal must be conducted via controlled high-temperature incineration by certified professionals. This ensures complete thermal destruction of the hydrocarbon structure, preventing environmental persistence.

Sources

Handling

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for (-)-Alloaromadendrene

As drug development and chemical synthesis grow increasingly reliant on complex chiral building blocks, the safe handling of volatile sesquiterpenes like (-)-Alloaromadendrene (CAS: 25246-27-9) is critical. While highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis grow increasingly reliant on complex chiral building blocks, the safe handling of volatile sesquiterpenes like (-)-Alloaromadendrene (CAS: 25246-27-9) is critical. While highly valued for its role in asymmetric synthesis and analytical benchmarking, its lipophilic hydrocarbon skeleton and volatility present unique occupational hazards.

This guide provides researchers and safety officers with a field-proven, causality-driven framework for Personal Protective Equipment (PPE), operational handling, and disposal. Our goal is to ensure that your laboratory protocols are not only compliant but built on self-validating systems that guarantee operator safety and experimental integrity.

Mechanistic Hazard Profile & Causality

To select the correct PPE, we must first understand the chemical behavior of (-)-Alloaromadendrene. As a non-polar, tricyclic sesquiterpene, its physical properties directly dictate its interaction with human tissue and the environment.

Hazard ClassificationGHS CodeScientific Causality & Mechanistic RiskRequired PPE & Mitigation
Aspiration Hazard H304High lipophilicity (XLogP3 ~4.7) allows rapid alveolar entry. If swallowed and aspirated, it disrupts pulmonary surfactant, causing severe lung damage[1],.Chemical fume hood; NIOSH-approved respirator if aerosolization occurs[2].
Skin Irritation H315The terpene hydrocarbon structure readily partitions into the stratum corneum, causing rapid lipid defatting and dermatitis.Heavy-duty Nitrile or Viton gloves; Flame-retardant lab coat[3].
Eye Irritation H319Volatile organic vapors interact with and irritate the aqueous mucosal layer of the cornea[4].Tightly fitting EN 166 or NIOSH-approved safety goggles[3].
Combustible Liquid H227Flash point of 120 °C (closed cup); vapors can form explosive mixtures with air at elevated temperatures,.Grounded equipment; antistatic clothing; absolute exclusion of open flames[4].
Aquatic Toxicity H411Its hydrophobic nature causes bioaccumulation and long-lasting toxic effects in aquatic ecosystems[5].Zero-drain disposal policy; use of secondary containment trays[5].

Standard Operating Procedure (SOP): Handling & Execution

Do not rely on passive safety. Every step in this protocol includes a self-validating check to ensure the system is secure before proceeding.

Phase 1: Pre-Operational Validation & PPE Donning
  • Ventilation Verification : Ensure the chemical fume hood is operational.

    • Self-Validation: Actively check the digital monitor to verify the face velocity is between 80-100 feet per minute (fpm) before opening the sash. (-)-Alloaromadendrene vapors must be captured at the source to prevent respiratory irritation (H335).

  • Body & Eye Protection : Don a flame-retardant, antistatic lab coat and tightly fitting safety goggles with side-shields (EN 166/NIOSH compliant)[4],[3].

  • Hand Protection : Don heavy-duty Nitrile or Viton gloves.

    • Causality: Terpenes act as natural solvents and can rapidly degrade standard latex.

    • Self-Validation: Perform a pneumatic leak test (trap air in the glove and squeeze) to ensure zero micro-tears exist before handling the reagent.

Phase 2: Reagent Dispensing & Reaction Execution
  • Thermal Equilibration : Remove the (-)-Alloaromadendrene vial from cold storage (2-8 °C) and place it in the fume hood. Allow it to equilibrate to room temperature.

    • Causality: Opening a cold vial introduces atmospheric moisture, which can compromise the structural integrity of the chemical and ruin moisture-sensitive downstream reactions.

  • Volumetric Transfer : Utilize positive displacement pipettes or glass gas-tight syringes for dispensing.

    • Causality: The compound has a density of 0.923 g/mL at 20 °C. Standard air-displacement pipettes suffer from volumetric inaccuracies when handling volatile, low-surface-tension terpenes.

  • Inert Atmosphere : If executing a reaction at elevated temperatures, purge the reaction vessel with Argon or Nitrogen.

    • Causality: The alkene moiety in the cyclopropa[e]azulene structure is susceptible to auto-oxidation when exposed to atmospheric oxygen.

Phase 3: Decontamination & Doffing
  • Glove Removal : Utilize the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to remove gloves without allowing the contaminated exterior to touch bare skin.

  • Hand Hygiene : Immediately wash hands with soap and copious amounts of water[2].

Accidental Release & Emergency Workflows

In the event of an operational failure, immediate, scientifically grounded action is required to prevent escalation.

  • Spill Containment : Do NOT use water [5]. Water will simply spread the hydrophobic terpene. Instead, cover the spill with an inert, liquid-binding material such as sand, diatomite, or universal acid binders. Sweep the absorbed mixture into a sealable hazardous waste container using non-sparking tools.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected dermal area with soap and plenty of water for a minimum of 15 minutes to halt lipid defatting[2].

  • Inhalation Exposure : Evacuate the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled; use a pocket mask or bag-valve-mask[3].

Disposal & Waste Management Plan

Environmental compliance is as critical as operator safety. (-)-Alloaromadendrene is highly toxic to aquatic life (H411)[5].

  • Incineration Protocol : Collect all contaminated materials (including wiping cloths, empty vials, and absorbent sand) in a sealed, clearly labeled hazardous waste container. Dispose of the waste by burning it in a chemical incinerator equipped with an afterburner and scrubber [4].

  • Causality : Simple combustion of heavily branched cyclic terpenes can yield hazardous carbon oxides and incomplete combustion products. The afterburner ensures complete thermal oxidation, while the scrubber neutralizes any acidic byproducts[4],[2].

  • Drain Prohibition : Under no circumstances should (-)-Alloaromadendrene or its solvent mixtures be discharged into laboratory drains or the sewage system.

Operational Workflow Visualization

G Step1 Pre-Operation: Verify Hood & Don PPE Step2 Dispensing: Transfer (-)-Alloaromadendrene Step1->Step2 Validation Pass Decision Spill or Exposure Detected? Step2->Decision Emergency Emergency Protocol: Contain with Sand/Diatomite Decision->Emergency Yes Proceed Experimental Execution: Inert Atmosphere Decision->Proceed No Disposal Post-Operation: Incineration (Afterburner) Emergency->Disposal Hazmat Collected Proceed->Disposal Workflow Complete

Caption: Logical workflow for (-)-Alloaromadendrene handling, spill response, and waste disposal.

References

  • [1] PubChem. "Alloaromadendrene | C15H24 | CID 10899740". National Institutes of Health (NIH). 1

  • [4] TLC Pharmaceutical Standards. "(-)-Alloaromadendrene Safety Data Sheet". TLC Standards. 4

  • [3] ECHEMI. "Aromadendrene SDS, 489-39-4 Safety Data Sheets". Echemi. 3

  • Sigma-Aldrich. "(-)-Alloaromadendrene ≥98.0% (sum of enantiomers, GC) 25246-27-9". MilliporeSigma.

  • [2] Santa Cruz Biotechnology. "SAFETY DATA SHEET: (-)-Alloaromadendrene". SCBT. 2

  • Cayman Chemical. "Aromadendrene Safety Data Sheet". Cayman Chemical Co.

  • [5] Biolandes. "CHEMICAL SAFETY DATA SHEET: OLIBANUM OIL (Contains Terpene Analogs)". Biolandes.5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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